Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate
Description
Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate (CAS 1364663-42-2) is a cyclobutane derivative featuring a 4-bromophenyl substituent, a ketone group at position 3, and a methyl ester at position 1. Its molecular formula is C₁₂H₁₁BrO₃, with a molecular weight of 283.17 g/mol.
Properties
IUPAC Name |
methyl 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO3/c1-16-11(15)12(6-10(14)7-12)8-2-4-9(13)5-3-8/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURHGJIPPTYEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(=O)C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1364663-42-2 | |
| Record name | methyl 1-(4-bromophenyl)-3-oxocyclobutane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Preparation of Methyl Triphenylphosphine Iodide
- Triphenylphosphine is reacted with methyl iodide in tetrahydrofuran (THF) at room temperature for 12–24 hours.
- This produces methyl triphenylphosphine iodide as a white solid, which is filtered and dried.
- Yield is typically high (~90%).
Synthesis of 3-Benzylidene Cyclobutanol Intermediate
- Methyl triphenylphosphine iodide is dissolved in toluene.
- Sequential addition of n-butyllithium in hexane at low temperatures (-5 to 0 °C) generates a reactive intermediate.
- Epoxy chloropropane is added under cooling to form an epoxide intermediate.
- A second addition of n-butyllithium is followed by reaction with 4-bromobenzaldehyde (or phenyl aldehyde as a model substrate) at -50 to -40 °C.
- The reaction mixture is warmed to room temperature and stirred for several hours.
- Workup involves aqueous sodium chloride solution, dichloromethane extraction, and purification by column chromatography.
- This yields 3-(4-bromobenzylidene)cyclobutanol with yields around 60–70%.
Esterification to p-Methylbenzenesulfonic Acid Ester
- The cyclobutanol intermediate is reacted with p-methylbenzenesulfonyl chloride in methylene dichloride with pyridine at low temperature (3–5 °C).
- Stirring at room temperature for 18–24 hours converts the alcohol to the corresponding sulfonic acid ester.
- The product is isolated by aqueous workup and drying, with yields up to 99%.
Conversion to 3-Benzylidene Cyclobutyronitrile
- The sulfonic acid ester is reacted with sodium cyanide in dimethyl sulfoxide (DMSO) at 80–90 °C for 18–24 hours.
- After reaction completion, the mixture is extracted with ethyl acetate and dried.
- This step introduces the nitrile functionality, yielding 3-(4-bromobenzylidene)cyclobutyronitrile with yields around 80–83%.
Hydrolysis to 3-Benzylidene Cyclobutyl Carboxylic Acid
- The nitrile is hydrolyzed using sodium hydroxide in aqueous ethanol (50–70% v/v) at 70–90 °C for 6–12 hours.
- After removal of ethanol, the mixture is acidified to pH 2–5 and extracted with ethyl acetate.
- Drying and concentration yield the 3-(4-bromobenzylidene)cyclobutyl carboxylic acid with yields of approximately 85–90%.
Ozonolysis to 3-Oxocyclobutanecarboxylic Acid Derivative
- The benzylidene acid is dissolved in methylene chloride and cooled to -50 to -60 °C using a dry ice/acetone bath.
- Ozone is bubbled through the solution until the color changes to blue, indicating reaction completion.
- The solution is warmed to room temperature, residual ozone is removed by nitrogen purging.
- Dimethyl sulfide is added to quench ozonides.
- The mixture is extracted with saturated sodium bicarbonate solution and washed with water and methylene chloride.
- Acidification to pH 1–3 and extraction with ethyl acetate yields the 3-oxocyclobutanecarboxylic acid derivative.
- Yields range from 78–84%.
Final Esterification to Methyl Ester
- The 3-oxocyclobutanecarboxylic acid is esterified with methanol under acidic conditions (commonly sulfuric acid or acid catalysts).
- This step produces methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate.
- The esterification is typically done under reflux with removal of water to drive the equilibrium.
- Purification by recrystallization or chromatography yields the final product.
Summary Table of Preparation Steps and Yields
| Step No. | Intermediate/Product | Key Reagents/Conditions | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Methyl triphenylphosphine iodide | Triphenylphosphine, methyl iodide, THF | 20–25 | 12–24 | 90–92 |
| 2 | 3-(4-Bromobenzylidene)cyclobutanol | n-Butyllithium, epoxy chloropropane, 4-bromobenzaldehyde | -50 to 25 | 3–6 | 60–70 |
| 3 | p-Methylbenzenesulfonic acid ester | p-Methylbenzenesulfonyl chloride, pyridine | 3–25 | 18–24 | 92–99 |
| 4 | 3-(4-Bromobenzylidene)cyclobutyronitrile | Sodium cyanide, DMSO | 80–90 | 18–24 | 80–83 |
| 5 | 3-(4-Bromobenzylidene)cyclobutyl carboxylic acid | NaOH, aqueous ethanol | 70–90 | 6–12 | 85–90 |
| 6 | 3-Oxocyclobutanecarboxylic acid derivative | Ozone, dimethyl sulfide, methylene chloride | -60 to 25 | 1–2 | 78–84 |
| 7 | This compound | Methanol, acid catalyst (e.g., H2SO4) | Reflux (~65) | 4–6 | Not specified |
Research Findings and Notes
- The use of methyl triphenylphosphine iodide and n-butyllithium allows for efficient construction of the cyclobutanol intermediate via nucleophilic addition to the aldehyde.
- Ozonolysis is preferred over osmium tetroxide oxidation due to lower toxicity and cost, providing a clean conversion of the benzylidene double bond to the keto group.
- The hydrolysis of nitrile to carboxylic acid is efficiently done in aqueous ethanol with sodium hydroxide, allowing good yields and mild conditions.
- The overall synthetic route is scalable and uses readily available reagents.
- Column chromatography purification is essential after the cyclobutanol intermediate step to ensure high purity.
- The final methyl esterification step is standard and can be optimized depending on scale and purity requirements.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group or the ester group.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Organic Synthesis
Application as an Intermediate:
- This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions, such as oxidation and substitution, allows chemists to modify its structure for specific applications.
Reactions Involved:
- Oxidation: Can yield carboxylic acids or ketones.
- Reduction: Modifies the bromophenyl or ester groups.
- Substitution: The bromine atom can be replaced with other nucleophiles, facilitating the introduction of diverse functional groups.
Table 1: Common Reactions and Products
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids, ketones |
| Reduction | Lithium aluminum hydride | Alcohols, modified esters |
| Substitution | Amines, thiols | New derivatives with varied properties |
Medicinal Chemistry
Role in Drug Development:
- Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate can be utilized as a building block for developing pharmaceutical agents. Its structural characteristics allow it to interact with biological targets, potentially leading to new therapeutic agents.
Case Study: Kinase Inhibitors
- Research indicates that cyclobutane derivatives, including this compound, are explored for their potential as kinase inhibitors, which play crucial roles in cancer therapy. The ability to modify the bromophenyl group enhances the compound's pharmacological properties.
Material Science
Synthesis of Novel Materials:
- The compound is also explored in material science for synthesizing new materials with unique properties. Its reactivity allows for the creation of polymers or composites that can be tailored for specific applications.
Example Applications:
- Polymer Chemistry: Used as a monomer in polymerization reactions.
- Nanotechnology: Potential application in the development of nanomaterials due to its unique structural features.
Mechanism of Action
The mechanism of action of Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid (CAS 1340349-50-9)
- Molecular Formula : C₁₂H₁₂O₄
- Key Differences: Replaces the bromine atom with a methoxy (-OCH₃) group, reducing steric bulk and altering electronic properties (electron-donating vs. electron-withdrawing).
- Applications : Likely used in medicinal chemistry for prodrug synthesis due to its acidic functional group .
1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic acid (CAS 1314670-14-8)
- Molecular Formula : C₁₂H₁₃BrO₂
- Key Differences :
- Lacks the 3-oxo group, simplifying the cyclobutane ring.
- Introduces a methyl group on the bromophenyl ring, enhancing hydrophobicity.
- Properties : Lower molecular weight (269.13 g/mol) and reduced hydrogen-bonding capacity compared to the main compound .
Functional Group Modifications
1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid (CAS 1199556-64-3)
- Molecular Formula : C₁₁H₁₁BrO₃
- Key Differences :
- Replaces the ketone (3-oxo) with a hydroxyl (-OH) group, altering reactivity (e.g., susceptibility to oxidation).
- Smaller molecular weight (257.11 g/mol) and higher polarity due to the -OH group.
- Safety : Classified under GHS guidelines, requiring precautions for inhalation and skin contact .
Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate
- Key Differences :
Complex Derivatives with Additional Moieties
Methyl 1-(4-bromophenyl)-4-(2-hydroxybenzylidene)-2-methyl-5-oxopyrrole-3-carboxylate (ChemBridge-6544607)
- Key Differences: Incorporates a pyrrole ring fused with a cyclobutane-like structure, enabling π-π stacking interactions.
Data Table: Comparative Analysis
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate | 1364663-42-2 | C₁₂H₁₁BrO₃ | 283.17 | Methyl ester, 3-oxo, 4-bromophenyl |
| 1-(4-Methoxyphenyl)-3-oxocyclobutane-1-carboxylic acid | 1340349-50-9 | C₁₂H₁₂O₄ | 220.22 | Carboxylic acid, 3-oxo, 4-methoxyphenyl |
| 1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic acid | 1314670-14-8 | C₁₂H₁₃BrO₂ | 269.13 | Carboxylic acid, 4-bromo-3-methylphenyl |
| 1-(4-Bromophenyl)-3-hydroxycyclobutanecarboxylic acid | 1199556-64-3 | C₁₁H₁₁BrO₃ | 257.11 | Carboxylic acid, 3-hydroxy, 4-bromophenyl |
| Ethyl 3-(4-bromophenyl)oxetane-3-carboxylate | N/A | C₁₂H₁₃BrO₃ | ~285.14 (estimated) | Ethyl ester, oxetane, 4-bromophenyl |
Research Findings and Implications
Electronic Effects : Bromine’s electron-withdrawing nature in the main compound enhances electrophilic reactivity, making it superior to methoxy-substituted analogs in Suzuki-Miyaura couplings .
Solubility Trends : Methyl/ethyl esters generally improve solubility in organic solvents compared to carboxylic acids, critical for drug formulation .
Biological Activity
Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
This compound is characterized by a cyclobutane ring substituted with a bromophenyl group and a carboxylate ester. Its molecular formula is C12H11BrO3, and it has a molecular weight of approximately 287.12 g/mol.
The biological activity of this compound primarily involves its interaction with various biological targets:
- Enzyme Inhibition : This compound has been reported to inhibit specific enzymes involved in inflammatory pathways, potentially affecting cytokine production and cell signaling.
- Kinase Modulation : Similar compounds in its class have shown the ability to modulate kinases associated with cell cycle regulation, suggesting that this compound may influence cellular proliferation and apoptosis.
Biological Activity
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent.
- Animal Models : In rodent models, administration of the compound at doses ranging from 5 to 20 mg/kg showed a dose-dependent reduction in inflammatory markers, indicating its efficacy in inflammation-related conditions .
- Mechanistic Studies : Further investigation into its mechanism revealed that the compound's anti-inflammatory effects were mediated through the inhibition of NF-kB signaling pathways, which are critical for the expression of inflammatory genes.
Discussion
The biological activity of this compound highlights its potential therapeutic applications. Its ability to inhibit key enzymes and modulate cellular pathways positions it as a promising candidate for further development in treating inflammatory diseases and cancer.
Q & A
Q. What are the established synthetic routes for Methyl 1-(4-bromophenyl)-3-oxocyclobutanecarboxylate, and how can reaction conditions be optimized?
The compound is synthesized via cyclization or esterification reactions. A common approach involves coupling 4-bromophenyl groups with cyclobutanecarboxylate precursors. For example, microwave-assisted synthesis (e.g., 55 min at controlled temperatures in glacial acetic acid) can improve yields, as demonstrated in similar cyclobutane derivatives . Optimization may include adjusting catalysts (e.g., acid/base), solvent systems (e.g., acetic acid for protonation), and reaction time. Purity (>95%) is typically confirmed via HPLC or GC-MS .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR : / NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm, cyclobutane ring protons between 3.0–4.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 299.99 (CHBrO) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL/SHELXS) resolve crystal structures, analyzing bond angles/strains in the cyclobutane ring. Lattice parameters and space group symmetry are determined using single-crystal diffraction .
Q. What are the key challenges in resolving its crystal structure, and how are they addressed?
Cyclobutane ring strain and torsional effects complicate crystallography. High-resolution data (≤1.0 Å) and twin refinement in SHELXL improve accuracy. Disorder in the bromophenyl group may require constraints or split-site modeling .
Advanced Research Questions
Q. How does the cyclobutane ring’s strain influence its reactivity in further functionalization?
The 90° bond angles in the cyclobutane ring create significant strain (~27 kcal/mol), enhancing reactivity toward ring-opening or [2+2] cycloadditions. For example, nucleophilic attack at the ketone (3-oxo group) can yield spirocyclic derivatives. Computational studies (DFT) predict regioselectivity in such reactions .
Q. What computational strategies model its electronic structure and interaction with biological targets?
- DFT : Gaussian or ORCA software calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. The 4-bromophenyl group’s electron-withdrawing effect lowers HOMO energy, influencing charge distribution .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450), assessing binding affinities for drug-discovery applications .
Q. How can researchers reconcile discrepancies in reported spectral or crystallographic data?
Contradictions in melting points or NMR shifts may arise from polymorphs or solvent effects. Cross-validation using multiple techniques (e.g., IR for carbonyl confirmation, X-ray for absolute configuration) resolves ambiguities. Public databases (e.g., CCDC) provide reference crystallographic data .
Q. What role does this compound play in synthesizing bioactive molecules or pharmaceuticals?
It serves as a precursor for psychoactive agents (e.g., piperazine derivatives) or kinase inhibitors. The 4-bromophenyl group enhances lipophilicity and binding to aromatic residues in target proteins .
Methodological Guidance
Q. How to optimize reaction yields in large-scale synthesis?
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of bromophenyl intermediates.
- Catalysis : Lewis acids (e.g., ZnCl) accelerate cyclization.
- Workup : Silica gel chromatography or recrystallization (ethanol/water) isolates pure product .
Q. What strategies mitigate decomposition during storage?
Store under inert gas (N/Ar) at –20°C in amber vials. Stabilize the ketone moiety with antioxidants (e.g., BHT) to prevent oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
